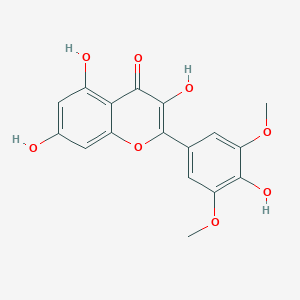

シリンゲチン

概要

説明

シリンゲチンは、フラボノイドの一種であるO-メチル化フラボノールです。赤ワイン、ツルボ、ツルコケモモに含まれています。ワインに含まれるフェノール化合物の一つです。 シリンゲチンは、抗酸化、抗変異原性、肝保護、抗糖尿病、抗脂肪生成作用など、さまざまな薬理作用を持つことで知られています .

科学的研究の応用

シリンゲチンは、科学研究において幅広い応用範囲があります。

化学: シリンゲチンは、その抗酸化作用とフリーラジカルを捕捉する能力について研究されています。

生物学: B16F10細胞におけるメラニン生成を促進し、骨形成タンパク質-2/細胞外シグナル調節キナーゼ1/2経路を通じて骨芽細胞の分化を誘導することが知られています.

医学: シリンゲチンは、細胞周期停止とアポトーシスを誘導することにより、癌細胞の増殖を阻害する可能性を示しています。

産業: シリンゲチンは、化粧品業界では色素沈着を促進する効果のために、食品業界では天然の抗酸化剤として使用されています.

作用機序

シリンゲチンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化作用: シリンゲチンはフリーラジカルを捕捉し、酸化ストレスを軽減します。

抗癌作用: シリンゲチンは、G2/M期における細胞周期停止を誘導し、サイクリンD1とCOX-2のレベルを低下させることでアポトーシスを開始します.

メラニン生成: シリンゲチンは、MITF、チロシナーゼ、TRP-1、およびTRP-2タンパク質の発現を増加させることにより、メラニンの産生を刺激します。

生化学分析

Biochemical Properties

Syringetin is known for its antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties . It also inhibits carcinogenesis and cancer development . The biochemical diversity of flavonoids like Syringetin is based on glycosylation, methylation, acylation, and many other modifications of the flavonoid backbone .

Cellular Effects

In cells exposed to Syringetin, there was a 16.7% reduction in the proportion of cells in G0/G1 and a 16.1% increase in the proportion in G2/M . Syringetin is capable of inhibiting the growth of cancer cells both via the induction of cell cycle arrest in the G2/M phase and the initiation of apoptosis .

Molecular Mechanism

Syringetin induces a dose-dependent reduction in cyclin D1 and COX-2 levels, which are up-regulated in many cancers . This suggests that Syringetin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Metabolic Pathways

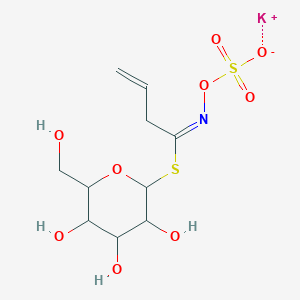

Syringetin is involved in the flavonoid biosynthesis pathway . Eight chalcone synthase genes involved in flavonoid biosynthesis were identified and play a central role in color change .

準備方法

合成ルートと反応条件

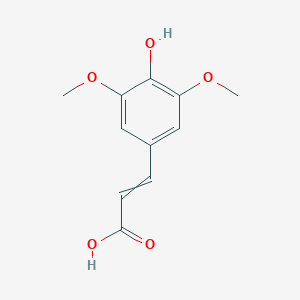

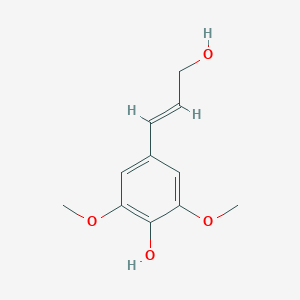

シリンゲチンは、ミリセチンをメチル化することで合成できます。このプロセスには、炭酸カリウムのような塩基の存在下で、ジメチル硫酸やヨウ化メチルなどのメチル化剤を使用します。 反応は通常、アセトンやジメチルホルムアミドなどの有機溶媒中で、高温で行われます .

工業生産方法

シリンゲチンの工業生産は、赤ワインやその他の植物などの天然資源からの抽出によって行われることが多いです。高速逆流クロマトグラフィー(HSCCC)は、植物抽出物からシリンゲチンを調製的に単離および精製するために使用される技術です。 この方法には、二相溶媒系が関与し、他のフラボノイドからシリンゲチンを効率的に分離できます .

化学反応の分析

反応の種類

シリンゲチンは、以下を含むさまざまな化学反応を起こします。

酸化: シリンゲチンは酸化されて、キノンなどの酸化生成物を生成することができます。

還元: シリンゲチンの還元は、ジヒドロフラボノールの形成につながる可能性があります。

置換: シリンゲチンは、特にヒドロキシル基で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドやアシルクロリドなどの求核剤が置換反応に使用されます。

主要な生成物

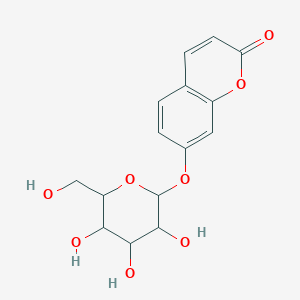

これらの反応によって形成される主要な生成物には、シリンゲチン-3-O-グルコシドやシリンゲチン-3-O-ルチノシドなどの、さまざまなシリンゲチンの誘導体があります .

類似化合物との比較

シリンゲチンは、以下のような他の類似化合物と比較されます。

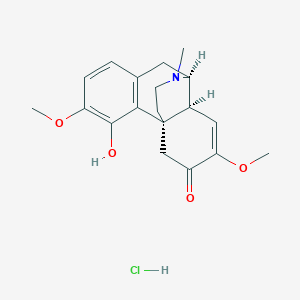

ラリシトリン: 抗酸化作用と抗癌作用が類似した、別のO-メチル化フラボノールです。

アヤニン: 抗炎症作用と抗癌作用で知られています。

イソラムネチン: 肝保護作用と抗糖尿病作用を示します.

シリンゲチンは、3'位と5'位の両方がメチル化されているため、メチル化されていない類似体と比較して、代謝安定性と生物学的利用能が向上しています .

特性

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAPBJVXOGOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196074 | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4423-37-4 | |

| Record name | Syringetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYRINGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J68JG79B9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does syringetin promote melanogenesis?

A1: Syringetin stimulates melanin production by increasing tyrosinase activity and the expression of melanogenic proteins like MITF, tyrosinase, TRP-1, and TRP-2. This occurs through the activation of p38, JNK, and PKA signaling pathways, while simultaneously inhibiting ERK and PI3K/Akt phosphorylation [, ]. Additionally, syringetin activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels and further contributing to melanogenesis [].

Q2: Can syringetin be used to treat bone diseases?

A2: Research suggests that syringetin promotes human osteoblast differentiation, potentially aiding in bone formation. This effect is mediated by the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Syringetin increases BMP-2 production, leading to SMAD1/5/8 and ERK1/2 activation, ultimately stimulating osteoblast maturation and differentiation [].

Q3: How does syringetin affect osteoclastogenesis in the context of cancer?

A3: Syringetin exhibits a suppressive effect on osteoclastogenesis, particularly in the context of lung adenocarcinoma-induced bone metastasis. It achieves this by inhibiting the AKT/mTOR signaling pathway, a crucial player in osteoclast formation. Syringetin also disrupts the interplay between osteoblasts and osteoclasts by suppressing the stimulatory effect of lung adenocarcinoma cells on M-CSF and RANKL production in osteoblasts, while promoting OPG production [].

Q4: Does syringetin exhibit preferential radiosensitization towards cancer cells?

A4: Yes, syringetin demonstrates a more pronounced radiosensitizing effect on cancer cells compared to normal cells. This selective action is attributed to its ability to enhance Caspase-3-mediated apoptosis, leading to increased cell death specifically in cancerous cells [].

Q5: Can syringetin impact lipid metabolism?

A5: Studies on coix seed polyphenols, which include syringetin, suggest potential benefits for lipid metabolism. These polyphenols, particularly the easily digestible ones like syringetin, have demonstrated the ability to reduce triglyceride accumulation during adipocyte differentiation and promote the browning of adipocytes [].

Q6: What is the molecular formula and weight of syringetin?

A6: The molecular formula of syringetin is C17H14O9, and its molecular weight is 362.29 g/mol.

Q7: What are the key structural features of syringetin?

A7: Syringetin is a flavonol, a class of flavonoids, with a characteristic three-ring structure (C6-C3-C6). It possesses two methoxy groups at positions 3' and 5' on the B-ring, differentiating it from its parent compound, myricetin [, , ].

Q8: How do methyl substitutions on the B-ring affect the bioactivity of myricetin derivatives?

A8: Research suggests that methyl substitutions on the B-ring of myricetin, such as those observed in syringetin, do not abolish its life-span extending effects in Caenorhabditis elegans. Interestingly, these methylated derivatives exhibit enhanced stress resistance, which is dependent on the transcription factor DAF-16. This suggests that B-ring hydroxyl groups are not essential for the life-span extending effect, while methylation might enhance specific bioactivities [].

Q9: What is the role of the double bond and hydroxyl group in the antiaggregatory activity of flavonoids like syringetin?

A9: Structural analysis of potent antiaggregatory flavonoids, including syringetin, suggests that the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position of the C-ring contributes to their activity. This structure likely interferes with platelet signaling pathways, potentially through the inhibition of phosphatidyl-inositol synthesis [].

Q10: What is known about the bioavailability of syringetin?

A10: Studies using a MKN28/Caco-2 continuous transport model indicate that syringetin exhibits high transmembrane transport efficiency, suggesting good bioavailability. This is likely attributed to the methylation reactions occurring in the Caco-2 cell monolayer membrane [].

Q11: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with syringetin?

A11: Currently, the research papers provided do not offer specific details about drug-transporter interactions or the effects of syringetin on drug-metabolizing enzymes.

Q12: What analytical methods are employed to identify and quantify syringetin in plant extracts?

A12: Several analytical techniques are used to characterize and quantify syringetin, including:

- **High-Performance Liquid Chromatography (HPLC) ** coupled with various detectors like diode-array detection (DAD) [, , , ], mass spectrometry (MS) [, , , , , , ], tandem mass spectrometry (MS/MS) [, , , ].

- Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS) [] and Q exactive hybrid quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) [].

- **Micellar Electrokinetic Chromatography (MEKC) ** with diode array detection [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。